molecular formula C16H23N3O2 B2713940 Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone CAS No. 2415629-41-1

Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone

Cat. No. B2713940
CAS RN: 2415629-41-1
M. Wt: 289.379
InChI Key: AMKYQCFJCDNXOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PPMM involves several steps, including the condensation of appropriate precursors. Researchers have developed various synthetic routes to access this compound. One common approach is the reaction between a piperidine derivative and a pyridine-containing aldehyde or ketone, followed by morpholine ring formation. Detailed synthetic protocols can be found in the literature .

Mechanism of Action

The exact mechanism of action for PPMM depends on its intended use. Researchers have explored its potential as an anti-tubercular agent . Further studies are needed to elucidate its precise mode of action, including interactions with cellular targets.

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12538–12548. Link

properties

IUPAC Name

piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(19-7-2-1-3-8-19)15-13-18(9-10-21-15)12-14-5-4-6-17-11-14/h4-6,11,15H,1-3,7-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYQCFJCDNXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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